molecular formula C10H11NO B1620600 3-(2-Methylphenoxy)propanenitrile CAS No. 25268-05-7

3-(2-Methylphenoxy)propanenitrile

Cat. No.: B1620600
CAS No.: 25268-05-7
M. Wt: 161.2 g/mol
InChI Key: QNJKMBLSQHRIRU-UHFFFAOYSA-N
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Description

Contextualization within Phenoxypropanenitrile Chemistry

The chemical identity of 3-(2-Methylphenoxy)propanenitrile places it within the larger family of phenoxypropanenitriles. This class of compounds is characterized by a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) linked to a propanenitrile moiety. The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry, known for its polarity and the electrophilic nature of the carbon atom. numberanalytics.comfiveable.me This allows it to participate in a variety of chemical transformations. numberanalytics.comchemistrysteps.com

The reactivity of phenoxypropanenitriles is influenced by the substituents on the phenyl ring. In the case of this compound, the presence of a methyl group at the ortho position of the phenoxy ring can introduce steric and electronic effects that modulate its reactivity compared to unsubstituted phenoxypropanenitrile. numberanalytics.com

The general structure of nitriles, R-C≡N, where R is an alkyl or aryl group, has been a cornerstone of organic chemistry since the 18th century. numberanalytics.com The cyano group's linear geometry and polarity are key to its chemical behavior. numberanalytics.comfiveable.me

Significance in Contemporary Organic Synthesis Research

The primary significance of this compound in contemporary research lies in its role as a key intermediate in the synthesis of more complex and often pharmaceutically relevant molecules. Notably, it is a precursor in some synthetic routes to Atomoxetine, a medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD). googleapis.com

Patents detail processes where this compound is synthesized and subsequently transformed. googleapis.comgoogle.com For instance, one synthetic pathway involves the reaction of a suitable starting material with o-cresol (B1677501) to introduce the 2-methylphenoxy group, followed by steps to generate the nitrile functionality. googleapis.com The nitrile group in this compound can then undergo reduction to form an amine, a critical step in the assembly of the final drug molecule. chemistrysteps.com

The versatility of the nitrile group allows it to be a precursor for various functional groups, including amines, amides, carboxylic acids, and aldehydes, making nitrile-containing compounds like this compound valuable building blocks in organic synthesis. chemistrysteps.comnih.gov

Interactive Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Role
This compoundC10H11NO161.20Intermediate
3-(3-Methylphenoxy)propanenitrileC10H11NO161.20Research Chemical
3-(p-Tolyloxy)propanenitrileC10H11NO161.20Not specified
3-(3-Fluorophenyl)propanenitrileC9H8FN149.16Synthesis Intermediate

Note: The properties listed are based on available chemical data. The synthetic role is derived from research and patent literature.

Overview of Research Trajectories and Interdisciplinary Relevance

The interdisciplinary relevance of this compound is primarily linked to medicinal chemistry and drug development. The nitrile group is found in numerous pharmaceutical agents and natural products. nih.gov Its incorporation into drug candidates is a strategy used to enhance binding affinity to target proteins and improve pharmacokinetic profiles. nih.govnih.gov Although this compound itself is not a therapeutic agent, its role as a key building block for such agents underscores its importance.

Furthermore, research into the reactivity of nitriles, including their interactions with biological molecules, is an active area of investigation. nih.gov Understanding the chemical behavior of compounds like this compound contributes to the broader knowledge base of how nitrile-containing molecules function in both synthetic and biological systems.

Properties

IUPAC Name

3-(2-methylphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJKMBLSQHRIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368188
Record name 3-(2-methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25268-05-7
Record name 3-(2-methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations in Propanenitrile Chemistry

Mechanistic Elucidation of Michael Addition Processes

The formation of 3-(2-Methylphenoxy)propanenitrile can be achieved via a Michael addition, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, such as a nitrile. wikipedia.orgorganic-chemistry.org The reaction is thermodynamically controlled and involves the addition of a resonance-stabilized carbanion to an activated olefin. organic-chemistry.org

The general mechanism of a Michael addition proceeds in three key steps:

Deprotonation: A base abstracts a proton from the Michael donor, creating a nucleophilic enolate or a similar stabilized carbanion. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the Michael acceptor, which is an electrophilic alkene. This leads to the formation of a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting enolate is protonated by a proton source, which can be the protonated base or the solvent, to yield the final product. wikipedia.orgmasterorganicchemistry.comyoutube.com

In the context of this compound synthesis, 2-methylphenol would act as the nucleophile (Michael donor) after deprotonation, and acrylonitrile (B1666552) would serve as the Michael acceptor. The phenoxide ion attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product.

StepDescription
1Deprotonation of 2-methylphenol to form the 2-methylphenoxide ion.
2Nucleophilic attack of the 2-methylphenoxide ion on the β-carbon of acrylonitrile.
3Protonation of the resulting intermediate to form this compound.

Investigations into Intramolecular Hydroacylation Reactions

While not directly involved in the synthesis of the parent compound, intramolecular hydroacylation reactions are a key transformation of related propanenitrile derivatives, often catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions involve the addition of a C-H bond across a carbon-carbon or carbon-heteroatom multiple bond within the same molecule.

N-Heterocyclic carbenes are a class of persistent carbenes that have emerged as powerful organocatalysts for a wide array of chemical transformations. researchgate.netnih.gov In the context of propanenitrile chemistry, NHCs can facilitate reactions by acting as nucleophilic catalysts. researchgate.net They are known to induce umpolung (polarity reversal) reactivity in aldehydes and other carbonyl compounds. researchgate.net

The catalytic cycle of an NHC-catalyzed reaction typically involves the nucleophilic attack of the carbene on an electrophilic substrate. nih.gov For instance, in reactions involving aldehydes, the NHC adds to the carbonyl carbon, initiating a sequence of steps that can lead to various products. nih.gov

A central feature of many NHC-catalyzed reactions is the formation of a key intermediate known as the Breslow intermediate. researchgate.netrsc.org This species, an enaminol, is generated from the addition of an NHC to an aldehyde. nih.gov The formation and characterization of Breslow intermediates have been a subject of extensive research, as they are crucial to understanding the reaction mechanism. researchgate.netrsc.org

Initially, the existence of the Breslow intermediate was largely inferred, as it proved difficult to isolate and characterize. researchgate.netrsc.org However, a combination of computational and experimental techniques has provided significant insights into its structure and role in catalysis. researchgate.netrsc.org The formation of the Breslow intermediate involves the initial nucleophilic addition of the NHC to the carbonyl carbon of an aldehyde, forming a zwitterionic tetrahedral intermediate. This is followed by a proton transfer to form the enaminol structure of the Breslow intermediate. nih.gov

Catalytic Activity and Regioselectivity Studies

The efficiency and outcome of reactions involving propanenitriles are highly dependent on the catalyst used and the reaction conditions. Studies on catalytic activity focus on optimizing factors such as catalyst loading, temperature, and solvent to achieve high yields and reaction rates. rsc.orgnih.gov

Regioselectivity, the control of which position on a molecule reacts, is a critical aspect of these syntheses. In the Michael addition for synthesizing this compound, the reaction is inherently regioselective, with the nucleophile adding to the β-carbon of the α,β-unsaturated nitrile. wikipedia.org In more complex transformations catalyzed by NHCs, controlling regioselectivity can be a significant challenge, often influenced by the steric and electronic properties of the substrate and the catalyst. researchgate.net

Catalyst TypeReaction TypeKey Features
BaseMichael AdditionPromotes deprotonation of the nucleophile. masterorganicchemistry.com
NHCHydroacylationActs as a nucleophilic catalyst, enables umpolung. researchgate.netnih.gov

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. nih.gov For reactions involving propanenitriles, theoretical studies provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the nature of key intermediates. researchgate.netnih.gov

For example, computational studies have been instrumental in understanding the formation of the Breslow intermediate in NHC catalysis. researchgate.netrsc.org These studies have shown that a direct 1,2-proton transfer within the initial zwitterionic intermediate is energetically unfavorable. Instead, the proton transfer is often assisted by other molecules in the reaction mixture, such as the solvent or other additives, which lowers the activation energy for the formation of the Breslow intermediate. researchgate.netrsc.org

Theoretical calculations can also predict the regioselectivity of reactions by comparing the activation barriers for addition to different sites of a molecule. nih.gov This information is crucial for designing more selective and efficient catalytic systems.

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of 3-(2-Methylphenoxy)propanenitrile. Both one-dimensional and advanced two-dimensional NMR techniques are employed to gain comprehensive insights into its molecular framework.

Applications of ¹H and ¹³C NMR for Reaction Conversion and Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the successful synthesis and structure of this compound. researchgate.net In a typical synthesis, the disappearance of signals corresponding to the starting materials and the appearance of new, characteristic peaks in the ¹H and ¹³C NMR spectra confirm the conversion to the desired product.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl group protons, and the two methylene (B1212753) groups of the propanenitrile chain. The chemical shifts and splitting patterns of these protons provide crucial information about their chemical environment and connectivity. For instance, the protons of the methylene group adjacent to the nitrile (C≡N) group would appear at a different chemical shift compared to the methylene group attached to the phenoxy oxygen.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. docbrown.infodocbrown.info The chemical shifts of the carbon atoms are indicative of their bonding environment. The carbon of the nitrile group, the aromatic carbons, the methyl carbon, and the two methylene carbons will each have characteristic chemical shifts, allowing for unambiguous structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2110 - 160
O-CH₂~ 4.1~ 65
CH₂-CN~ 2.7~ 20
CH₃~ 2.2~ 15
C≡N-~ 118
Aromatic C-O-~ 155
Aromatic C-CH₃-~ 130
Other Aromatic C-110 - 130

Note: These are approximate predicted values and may vary based on the solvent and other experimental conditions.

Advanced NMR Techniques for Investigating Molecular Interactions

Beyond basic structural confirmation, advanced NMR techniques can probe the subtle molecular interactions of this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the molecule's conformation in solution.

Furthermore, NMR is a powerful tool for studying intermolecular interactions. mdpi.com By monitoring changes in the chemical shifts or relaxation times (T₁ and T₂) of this compound upon interaction with other molecules, such as macromolecules or potential binding partners, researchers can map binding sites and determine the nature of these interactions. mdpi.com For instance, chemical shift perturbation (CSP) studies can identify the specific parts of the molecule involved in binding. mdpi.com

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) will correspond to the exact molecular weight of the compound.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the structure. For this compound, expected fragmentation pathways could include:

Loss of the nitrile group: Cleavage of the bond between the methylene group and the nitrile group.

Cleavage of the ether bond: Breaking the bond between the oxygen and the propanenitrile chain or the tolyl group.

Loss of a methyl group: Fragmentation of the tolyl ring.

The resulting fragment ions would be detected at specific mass-to-charge (m/z) ratios, and their pattern is characteristic of the molecule's structure. libretexts.orgmiamioh.edu

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Structure Proposed m/z
Molecular Ion[C₁₀H₁₁NO]⁺161
Loss of CH₂CN[C₇H₇O]⁺107
Loss of C₃H₄N[C₇H₇O]⁺107
Tolyl Cation[C₇H₇]⁺91
Phenoxy Cation[C₆H₅O]⁺93

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. fiveable.mepressbooks.publibretexts.org The IR spectrum provides a qualitative fingerprint of the molecule.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. fiveable.me

C-O-C Stretch: The ether linkage will show characteristic stretching vibrations in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Aromatic C-H Bends: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will appear in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds in the methylene and methyl groups will be observed just below 3000 cm⁻¹. docbrown.info

The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of an O-H group, which is consistent with the structure of this compound. fiveable.me

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2240 - 2260Medium, Sharp
Ether (Ar-O-C)Asymmetric Stretch1200 - 1300Strong
Ether (Ar-O-C)Symmetric Stretch1000 - 1100Strong
Aromatic (C=C)Stretch1450 - 1600Medium to Weak
Aromatic (C-H)Out-of-plane Bend700 - 900Strong
Aliphatic (C-H)Stretch2850 - 2960Medium

Synergistic Application of Multiple Spectroscopic Techniques in Complex System Analysis

While each spectroscopic technique provides valuable information, their synergistic application is crucial for the unambiguous characterization of complex systems involving this compound. nih.gov For instance, in analyzing a reaction mixture, ¹H NMR can quantify the conversion to the product, IR spectroscopy can quickly confirm the presence of the nitrile and ether functional groups, and mass spectrometry can verify the molecular weight of the final product.

In more complex scenarios, such as studying the interaction of this compound with a biological macromolecule, a combination of techniques is essential. mdpi.com NMR can provide detailed information about the binding interface and conformational changes, while other techniques like fluorescence spectroscopy or isothermal titration calorimetry could provide complementary data on binding affinity and thermodynamics. This integrated approach ensures a comprehensive and reliable analysis.

Emerging Spectroscopic and Imaging Approaches for Detailed Material Characterization

The field of spectroscopy is continuously evolving, with new and improved techniques offering even greater detail in material characterization. For compounds like this compound, emerging techniques could provide novel insights.

Advanced solid-state NMR (ssNMR) techniques could be used to study the compound in a solid or aggregated state, providing information on its crystal packing and polymorphism. Two-dimensional infrared (2D-IR) spectroscopy is an emerging technique that can reveal couplings between different vibrational modes, offering a more detailed picture of molecular structure and dynamics.

Furthermore, hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-NMR-MS (LC-NMR-MS), are powerful tools for the analysis of this compound in complex mixtures. These methods combine the separation power of chromatography with the detailed structural information provided by spectroscopy, allowing for the identification and characterization of the compound even at very low concentrations.

Biological Activity and Structure Activity Relationship Sar Studies of 3 2 Methylphenoxy Propanenitrile and Its Derivatives

In Vitro Biological Evaluation Methodologies

The initial assessment of the biological potential of 3-(2-Methylphenoxy)propanenitrile and its analogs involves a battery of in vitro assays. These tests are designed to elucidate their effects on specific biological targets and pathways, providing a foundational understanding of their bioactivity.

Assessment of Receptor Modulatory Activity (e.g., GABAA Receptor Potentiation)

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at treating anxiety, epilepsy, and other neurological disorders. While direct studies on this compound are limited, research into structurally related compounds provides a basis for potential activity. The potentiation of GABAA receptors by small molecules is a well-established mechanism for producing anxiolytic and sedative effects. nih.gov

Recent studies have focused on developing selective potentiators of GABAA receptors containing α2/3 subunits to achieve pain modulation and anxiolytic effects without the side effects associated with non-selective benzodiazepines. nih.gov For instance, compounds like KRM-II-81 and MP-III-80, which are structurally more complex, have demonstrated efficacy in animal models of chronic pain and anxiety. nih.gov The evaluation of phenoxy propanenitrile derivatives would involve expressing specific GABAA receptor subtypes in cell lines (e.g., HEK293 cells) and using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings, to measure changes in GABA-evoked currents in the presence of the test compounds. An increase in the current amplitude or a leftward shift in the GABA concentration-response curve would indicate positive allosteric modulation.

Antimicrobial Activity Profiling (Antibacterial and Antifungal Assays)

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties. Derivatives of propanenitrile and related structures have been investigated for their antimicrobial potential. For example, studies on 3-alkylidene-2-indolone derivatives, which share a core structural element, have identified compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The antimicrobial activity of this compound derivatives is typically assessed using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). This method involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period. Further assays can determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills 99.9% of the initial inoculum. nih.gov

A study on synthetic 1,3-bis(aryloxy)propan-2-amines showed significant activity against Gram-positive pathogens, with MIC values ranging from 2.5 to 10 µg/mL. nih.gov Similarly, research on 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives also demonstrated their potential as antimicrobial agents against various bacterial and fungal pathogens. researchgate.net

Below is a representative data table illustrating how antimicrobial activity findings are typically presented.

Compound IDModificationTarget OrganismMIC (µg/mL)
CPD20 1,3-bis(4-chlorophenoxy)propan-2-amineS. pyogenes2.5
CPD20 1,3-bis(4-chlorophenoxy)propan-2-amineS. aureus2.5
CPD22 1,3-bis(4-bromophenoxy)propan-2-amineS. pyogenes2.5
CPD22 1,3-bis(4-bromophenoxy)propan-2-amineS. aureus5.0
10f 3-Alkylidene-2-indolone derivativeS. aureus ATCC 43300 (MRSA)0.5
10g 3-Alkylidene-2-indolone derivativeS. aureus ATCC 43300 (MRSA)0.5
10h 3-Alkylidene-2-indolone derivativeS. aureus ATCC 43300 (MRSA)0.5

Data synthesized from related studies for illustrative purposes. mdpi.comnih.gov

Cytotoxicity and Anticancer Activity Determinations

The evaluation of a compound's toxicity against mammalian cells is a critical step. This is often performed using various cell lines, including normal and cancerous ones. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are used to measure cell viability and proliferation. These assays quantify the metabolic activity or total protein content of surviving cells after exposure to the compound, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Preliminary studies on structurally related phenolic compounds suggest they may possess cytotoxic properties. Research into these derivatives has shown they can inhibit cell proliferation and induce apoptosis in cancer cells. For example, a study on 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives identified compounds with potent activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Mechanistic studies for promising anticancer compounds often include cell cycle analysis by flow cytometry, and apoptosis assays to detect markers like activated caspase-3/7 and the generation of reactive oxygen species (ROS). nih.gov While some 3-alkylidene-2-indolone derivatives with high antibacterial activity showed low cytotoxicity against the HepG2 cancer cell line, others demonstrated notable cytotoxic effects, highlighting the need for careful screening. mdpi.com

Quorum Sensing System Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov Inhibiting QS is an attractive anti-pathogenic strategy that may not exert the same selective pressure as traditional antibiotics. frontiersin.org Small molecules can interfere with QS by degrading signaling molecules, blocking signal biosynthesis, or acting as antagonists at the signal receptor. nih.gov

The phenoxy group in this compound is a feature found in some QS inhibitors. Benzaldehyde derivatives, for instance, have been shown to antagonize the LasR and RhlR quorum sensing receptors in Pseudomonas aeruginosa. biorxiv.orgbiologists.com In vitro evaluation of QS inhibition often utilizes reporter strains of bacteria (e.g., Chromobacterium violaceum or engineered E. coli) that produce a pigment or a fluorescent/luminescent protein under the control of a QS circuit. A reduction in the reporter signal in the presence of the test compound, without inhibiting bacterial growth, indicates QS inhibitory activity. biorxiv.org

Enzyme Inhibition Kinetics and Mechanistic Investigations

Many drugs exert their effects by inhibiting specific enzymes. The nitrile and phenoxy moieties of the title compound and its derivatives can interact with enzyme active sites. For instance, compounds with methoxy (B1213986) groups on a phenyl ring have been suggested to inhibit enzymes involved in inflammatory pathways. The nitrile group can also participate in various biochemical reactions.

Enzyme inhibition studies begin by identifying a target enzyme, which could be involved in a disease process or bacterial metabolism. The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. Kinetic studies are then performed by measuring reaction rates at different substrate and inhibitor concentrations. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling

Following the initial biological evaluation of a series of analogs, structure-activity relationship (SAR) studies are conducted to understand how chemical structure correlates with biological activity. nih.gov This involves systematically modifying the parent structure, such as this compound, and observing the effect on a specific biological endpoint (e.g., MIC or IC₅₀).

For phenoxy propanenitrile derivatives, SAR exploration would involve:

Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions (ortho, meta, para) on the phenyl ring to probe electronic and steric effects.

Modification of the Linker: Altering the length or nature of the ether linkage.

Modification of the Nitrile Group: Replacing the nitrile with other functional groups like amides, carboxylic acids, or tetrazoles to assess its role in target binding.

For example, SAR studies on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a noncompetitive antagonist of the mGluR5 receptor, led to the identification of analogs with significantly higher potency by modifying substituents on the pyridine (B92270) and thiazole (B1198619) rings. ebi.ac.uk

Illustrative SAR Table for Hypothetical Antimicrobial Derivatives

CompoundR1 (Position 2)R2 (Position 4)R3 (Position 5)MIC vs. S. aureus (µM)
Parent -CH₃-H-H>100
Analog 1 -H-Cl-H50
Analog 2 -CH₃-Cl-H25
Analog 3 -CH₃-Br-H20
Analog 4 -CH₃-H-Cl75

This table is a hypothetical representation of an SAR study.

This systematic approach helps in building a pharmacophore model, which is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model then guides the rational design of new, more potent, and selective compounds.

Impact of Structural Modifications on Biological Potency

The biological potency of compounds within the phenoxypropanenitrile class is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on related molecules, such as phenoxypropanolamine and other aryloxypropanenitrile derivatives, reveal that specific modifications can significantly enhance or diminish their biological effects. nih.govmdpi.com These studies provide a framework for predicting how modifications to this compound might influence its activity.

Key structural aspects that are typically varied in SAR studies include the substituents on the aromatic ring, the length and nature of the linker chain, and the terminal functional group. For instance, the position and electronic nature of substituents on the phenoxy ring are critical. In studies of aryloxypropanolamine β3-AR agonists, the presence of polar groups and cyclic structures like benzimidazole (B57391) on the aromatic ring were predicted to improve activity. mdpi.com This suggests that modifications to the methyl group at the ortho position of this compound, or the introduction of additional groups, could substantially alter its interaction with biological targets.

Furthermore, variations in the propanenitrile side chain can affect potency. The conversion of phenoxypropanolamine to phenylethanolamine, or the insertion of double bonds in the side chain, has been shown to create novel compounds with altered binding affinities and functional activities. nih.gov For α-amino nitrile derivatives, the nature of the amine substituent introduced to the nitrile group also plays a crucial role in defining their biological profile, which includes antibacterial and antifungal activities. tsijournals.com

The following table summarizes the impact of structural modifications on the biological activity of compounds structurally related to this compound.

Compound Class Structural Modification Impact on Biological Potency Reference
AryloxypropanolaminesIntroduction of polar groups (OH, NH₂, F) on the aromatic ring.Predicted to improve agonistic activity at the β3-adrenergic receptor. mdpi.com
PhenoxypropanolaminesConversion to phenylethanolamine (chain length variation).Resulted in novel compounds with different binding affinities. nih.gov
PhenoxypropanolaminesInsertion of a double bond in the side chain.Led to derivatives with high binding and functional activities as β3-AR agonists. nih.gov
(±)-α-Amino NitrilesVariation of the N-aryl substituent on the aminonitrile.Resulted in compounds with varying antibacterial and antifungal activities. tsijournals.com
Quinoline PropanenitrilesReduction of the acrylonitrile double bond to a propanenitrile.Led to a decrease in antimicrobial activity against certain bacterial and fungal strains. researchgate.net

These findings underscore the importance of systematic structural modification in optimizing the biological potency of phenoxypropanenitrile derivatives.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational strategy used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore model can be used to screen large databases of compounds to find new potential active molecules or to guide the design of more potent derivatives of a known active compound. nih.govnih.gov

The development of a pharmacophore model for this compound and its analogues would typically follow a ligand-based approach, especially if the 3D structure of the biological target is unknown. nih.gov This process involves:

Identifying a training set: A group of molecules with known biological activities (both active and inactive) for the target of interest is compiled. mdpi.com

Conformational analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.

Feature identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are identified.

Model generation and validation: The features from the active compounds are aligned to generate one or more hypothetical pharmacophore models. These models are then validated by their ability to distinguish known active compounds from inactive ones. mdpi.comnih.gov

A successfully validated pharmacophore model serves as a qualitative SAR guide, rationalizing the observed biological activities and aiding in the design of new compounds with improved potency. nih.gov For instance, a pharmacophore model could reveal that a specific spatial arrangement of an aromatic ring, a hydrophobic feature (like the methyl group), and a hydrogen bond acceptor (the nitrile nitrogen) is crucial for activity. This information allows medicinal chemists to design new molecules that better fit the model, potentially leading to enhanced biological effects. mdpi.com

The table below illustrates a hypothetical pharmacophore model for a class of phenoxypropanenitrile derivatives.

Pharmacophore Feature Description Potential Corresponding Chemical Group
Aromatic Ring (AR)Aromatic center for potential π-stacking interactions.Phenoxy group
Hydrophobic Center (HY)A non-polar region interacting with hydrophobic pockets of the target.Methyl substituent on the phenyl ring
Hydrogen Bond Acceptor (HBA)A feature capable of accepting a hydrogen bond.Nitrogen atom of the nitrile group
LinkerDefines the spatial distance and orientation between features.Propoxy chain

This model can then be used to virtually screen for new compounds or to propose modifications to the existing scaffold to enhance its fit and, consequently, its biological potency.

Elucidation of Biological Mechanisms of Action at a Molecular Level

The precise molecular mechanism of action for this compound is not definitively established in the available literature. However, studies on structurally similar compounds provide insights into potential biological pathways and molecular targets. Aromatic ether nitriles can exert their effects through various mechanisms, including the inhibition of specific enzymes or the modulation of receptor activity.

For the related compound 2-(3-phenoxyphenyl)propanenitrile, it is suggested that it may function by inhibiting prostaglandin (B15479496) synthesis, a mechanism shared by non-steroidal anti-inflammatory drugs like fenoprofen. Other proposed mechanisms for this class of compounds include the inhibition of alkaline phosphatases and the modulation of inflammatory pathways such as the MAPKs/NF-κB pathway.

The potential mechanisms of action are summarized in the table below, based on findings for structurally related compounds.

Potential Molecular Target/Pathway Proposed Biological Effect Evidence from Related Compounds Reference
Prostaglandin Synthesis EnzymesInhibition of enzyme activity, leading to anti-inflammatory effects.Similarity to fenoprofen's mechanism.
Alkaline PhosphatasesInhibition of enzyme, leading to anti-proliferative effects.Observed in similar compounds.
MAPKs/NF-κB PathwayInhibition of the pathway, leading to anti-inflammatory responses.Suggested for derivatives of this class.
Caspases / Bcl-2 Family ProteinsActivation of caspases and modulation of Bcl-2 proteins.Induction of apoptosis in cancer cells.

Further research is necessary to specifically identify the molecular targets of this compound and to confirm whether it operates through one or more of these proposed mechanisms.

Theoretical Chemistry and Computational Modeling in Propanenitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

While comprehensive quantum chemical studies specifically targeting 3-(2-Methylphenoxy)propanenitrile are not widely available in peer-reviewed literature, the methodologies are well-established. Calculations would typically focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the kinetic stability of a molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for predicting the geometry, reaction pathways, and energetics of organic molecules. For a compound like this compound, DFT can be employed to model reaction mechanisms, such as its synthesis or potential degradation pathways. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, providing a detailed thermodynamic and kinetic profile of a chemical process.

DFT methods, often paired with a suitable basis set like 6-31G(d,p) or a larger one such as cc-pVQZ, can accurately predict molecular geometries and vibrational frequencies. These calculations also yield insights into the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. This information is key to predicting how this compound might react with other chemical agents. Despite the power of these methods, specific published DFT studies detailing the mechanistic predictions and energetics for this compound remain scarce.

Table 1: Key Parameters from DFT Calculations

This table outlines typical parameters that would be determined from a DFT study of this compound and their significance.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron; relates to its role as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron; relates to its role as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Electron Density The spatial distribution of electrons in the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicts the kinetic feasibility and rate of potential reactions involving the compound.
Reaction Enthalpy (ΔH) The net change in heat during a chemical reaction.Determines whether a potential reaction is exothermic (releases heat) or endothermic (absorbs heat).

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules in three-dimensional space. These methods are essential for investigating how a molecule like this compound might interact with larger systems, such as enzymes or receptors, and for exploring its physical behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and toxicology for identifying potential biological targets and predicting the binding affinity of a compound.

In the context of this compound, molecular docking could be used to screen for potential protein targets. The process involves generating a 3D model of the compound and "docking" it into the binding sites of various known protein structures. A scoring function then estimates the binding energy, with lower scores typically indicating a more favorable interaction. This could help hypothesize a mechanism of action or potential toxicity if the compound were to have biological activity. However, there are no specific molecular docking studies published in the scientific literature for this compound.

Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. For this compound, this involves analyzing the rotation around its single bonds, particularly the ether linkage and the propanenitrile chain.

Molecular Dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time. An MD simulation could reveal the dynamic behavior of this compound, showing how its conformation changes in different environments (e.g., in a vacuum, in water, or near a membrane). These simulations provide detailed information on the molecule's flexibility, stability, and intermolecular interactions, which are critical for understanding its physical properties and potential biological transport. To date, no specific conformational analysis or molecular dynamics simulation studies for this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are interdisciplinary fields that use computational and informational techniques to analyze chemical data, with the goal of identifying correlations between chemical structure and physical or biological properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. A typical QSAR study involves:

Assembling a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, cytotoxicity).

Calculating a set of numerical descriptors for each molecule that encode its structural, physical, and chemical properties.

Using statistical methods to build a regression or classification model that links the descriptors to the activity.

Such a model could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For a QSAR model to be developed for this compound, it would need to be part of a larger dataset of related phenoxypropanenitrile derivatives with known biological activity. The model could then identify key structural features—such as the position of the methyl group or the properties of the nitrile—that influence activity. Currently, no specific QSAR models for predicting the biological activity of this compound are available in the public domain.

Table 2: Common Parameters for QSAR Model Validation

This table describes statistical metrics used to assess the reliability and predictive power of a QSAR model.

ParameterDescriptionTypical Range for a Good Model
R² (Coefficient of Determination) Measures how well the model fits the training data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model, often calculated using a leave-one-out procedure.> 0.5
R²_pred (External R²) Measures the model's ability to predict the activity of an external set of compounds not used in model training.> 0.5

In Silico Screening and Virtual Library Design

The application of in silico screening and the design of virtual libraries represent a cornerstone in modern medicinal chemistry and drug discovery, offering a rapid and cost-effective approach to identify novel bioactive molecules. While specific research focusing exclusively on the in silico screening of this compound is not extensively documented in publicly available literature, the methodologies applied to other nitrile-containing compounds provide a robust framework for how such research would be conducted. These computational techniques are instrumental in exploring the vast chemical space surrounding a lead compound like this compound to discover derivatives with potentially enhanced biological activities or improved physicochemical properties.

Virtual screening campaigns for derivatives of this compound would typically commence with the generation of a large, diverse virtual library. This library can be constructed by systematically modifying the core structure of this compound. Variations could include altering the substitution pattern on the phenyl ring, replacing the methyl group with other alkyl or functional groups, or modifying the propanenitrile chain.

Once the virtual library is established, various computational filtering techniques are employed. A common initial step involves the application of drug-likeness filters, such as Lipinski's rule of five, to eliminate compounds with predicted poor oral bioavailability. Subsequent steps involve more sophisticated methods like pharmacophore modeling and molecular docking.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be developed based on its known biological targets or by comparing it with other active molecules. This model would then be used to screen the virtual library, prioritizing compounds that match the key pharmacophoric features.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. If the biological target of this compound is known, high-throughput virtual screening using molecular docking can be performed. This process docks each compound from the virtual library into the binding site of the target protein and scores the interactions. Compounds with the most favorable binding energies and interaction profiles are selected for further investigation. This approach has been successfully used to screen libraries of nitrile-containing compounds for various targets, including viral proteins.

The nitrile group itself is a versatile functional group in drug design, capable of participating in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can be critical for protein-ligand binding. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the nitrile group and its potential for interaction with biological nucleophiles, such as cysteine residues in proteins. This information is invaluable for designing safer and more effective drug candidates.

The output of a virtual screening cascade is a much smaller, manageable set of compounds with a higher probability of being active. These "hit" compounds can then be synthesized and subjected to experimental validation, significantly streamlining the drug discovery process.

Table 1: Hypothetical Virtual Library Design and Screening Workflow for this compound Derivatives

StepDescriptionKey Considerations
1. Scaffold Definition The core structure of this compound is defined as the starting point.Maintain the essential pharmacophoric elements while allowing for diversification.
2. Virtual Library Generation A large library of virtual compounds is created by adding various substituents and modifying the core structure.The diversity of the library is crucial to explore a wide chemical space.
3. Drug-Likeness Filtering Compounds are filtered based on physicochemical properties to ensure potential oral bioavailability (e.g., Lipinski's Rule of Five).This step removes compounds that are unlikely to become viable drugs.
4. Pharmacophore-Based Screening A 3D pharmacophore model is used to rapidly screen the library for compounds with the desired spatial arrangement of chemical features.The quality of the pharmacophore model is critical for the success of the screening.
5. Molecular Docking The remaining compounds are docked into the binding site of a specific biological target to predict binding affinity and mode.The accuracy of the docking algorithm and the scoring function are key factors.
6. Hit Selection and Prioritization A final list of promising "hit" compounds is generated based on docking scores, interaction analysis, and visual inspection.These compounds are prioritized for synthesis and in vitro testing.

Future Research Directions and Translational Perspectives for 3 2 Methylphenoxy Propanenitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenoxypropanenitriles typically involves the reaction of a phenol (B47542) with acrylonitrile (B1666552). chemicalbook.com For 3-(2-Methylphenoxy)propanenitrile, this would involve the reaction of 2-methylphenol with acrylonitrile. Future research could focus on developing more sustainable and efficient synthetic routes.

Key areas for development include:

Catalyst Innovation: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions. This could involve the use of transition metal catalysts or organocatalysts.

Green Solvents: Investigating the use of environmentally benign solvents to replace traditional organic solvents, thereby reducing the environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

A comparison of potential synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyCatalyst/ReagentsSolventPotential Advantages
Traditional Michael AdditionBase (e.g., K2CO3)t-butanolEstablished method
Phase-Transfer CatalysisQuaternary ammonium (B1175870) saltBiphasic (e.g., water/toluene)Milder conditions, easier work-up
Microwave-Assisted SynthesisNone or solid supportSolvent-free or high-boiling solventRapid reaction times, higher yields
Flow ChemistryPacked-bed catalystVariousHigh throughput, improved safety

Exploration of Undiscovered Biological Targets and Therapeutic Potential

While the biological activity of this compound itself is not documented, related phenoxy and nitrile-containing compounds have shown a variety of biological effects. This suggests that this compound could be a valuable scaffold for the discovery of new therapeutic agents.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Potential therapeutic areas to explore include:

Antimicrobial Activity: Propanenitrile derivatives have been investigated for their antimicrobial properties. researchgate.net

Anticancer Potential: Certain phenoxy derivatives have been studied for their effects on cancer cell lines.

Anti-inflammatory Effects: The phenoxy moiety is present in some anti-inflammatory drugs, suggesting a potential avenue for investigation.

Table 2 outlines potential biological activities based on related compound classes.

Table 2: Potential Biological Activities of this compound Based on Analogous Compounds

Compound ClassExampleReported Biological Activity
Phenoxypropanenitrile Derivatives2-(3-Phenoxyphenyl)propanenitrilePotential anti-inflammatory and anticancer properties.
Propanenitrile Derivatives3-(2-morpholinoquinolin-3-yl)propanenitrileAntimicrobial activity. researchgate.net
Phenoxy CompoundsFenoprofenAnti-inflammatory.

Advanced Computational Design for Potent and Selective Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. These methods can be applied to this compound to design novel derivatives with enhanced potency and selectivity for specific biological targets.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity.

Molecular Docking: Simulating the interaction of designed derivatives with the binding sites of known and novel biological targets to predict their affinity and binding mode.

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this information to design new molecules.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a deeper understanding of the biological effects of this compound, a multi-omics approach could be employed. nih.govbiorxiv.orgresearchgate.netfrontiersin.org This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.

Future research in this area could include:

Transcriptomic Analysis: Using RNA sequencing to identify changes in gene expression in cells treated with the compound.

Proteomic Analysis: Employing mass spectrometry-based proteomics to study alterations in protein expression and post-translational modifications.

Metabolomic Analysis: Utilizing techniques like NMR and mass spectrometry to profile changes in the cellular metabolome.

This integrated approach could help to elucidate the mechanism of action, identify biomarkers of response, and uncover potential off-target effects. frontiersin.org

Role in Chemical Biology and Material Science Research

The unique chemical structure of this compound also presents opportunities in the fields of chemical biology and material science.

Chemical Biology: The nitrile group can be a useful handle for chemical modifications, allowing for the development of chemical probes to study biological processes. For instance, it could be incorporated into molecules designed to covalently label specific proteins.

Material Science: Phenoxy resins are a class of high-performance thermoplastics. The incorporation of the nitrile functionality could lead to polymers with novel thermal and mechanical properties. The nitrile group can also be a precursor to other functional groups, opening up possibilities for the synthesis of new monomers and polymers.

Table 3 lists the compound names mentioned in this article.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Methylphenoxy)propanenitrile, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyanoethylation. For example, reacting 2-methylphenol with acrylonitrile under basic conditions (e.g., KOH or NaH) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield by enhancing interfacial reactivity . Side products like oligomers or hydrolyzed derivatives (e.g., carboxylic acids) can arise from excess acrylonitrile or moisture; strict anhydrous conditions and stoichiometric control are critical. Purification via silica gel chromatography (ethyl acetate/hexane gradient) or fractional distillation is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1H^1H NMR should show signals for the aromatic protons (δ 6.8–7.2 ppm, multiplet), methyl group (δ 2.3 ppm, singlet), and nitrile-adjacent CH2_2 (δ 4.2 ppm, triplet). 13C^{13}C NMR confirms the nitrile carbon at ~115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 175.10 (C11_{11}H11_{11}NO).
  • X-ray Crystallography : For crystalline samples, SHELX software (SHELXL-2018) refines atomic coordinates and bond angles, resolving ambiguities in stereochemistry .

Q. What purification strategies are effective for removing trace impurities in this compound?

  • Methodology : Impurities like unreacted 2-methylphenol or acrylonitrile adducts can be removed via:

  • Liquid-Liquid Extraction : Partition between dichloromethane and 5% NaOH to isolate the nitrile phase.
  • Recrystallization : Use ethanol/water (7:3) at low temperatures (<5°C) to precipitate pure product.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar byproducts. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound synthesis?

  • Methodology : Conduct kinetic studies under varying conditions:

  • Solvent Screening : Compare reaction rates in DMF (high polarity) vs. THF (moderate polarity). Use 1H^1H NMR to track reactant consumption.
  • Temperature Dependence : Perform Arrhenius analysis (e.g., 40–80°C) to calculate activation energy. Differential scanning calorimetry (DSC) identifies exothermic peaks for safety optimization .
    • Data Contradictions : Conflicting reports on optimal solvents may arise from competing SN1/SN2 mechanisms. Validate via isotopic labeling (e.g., 18O^{18}O-phenol) to track ether bond formation .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for nitrile hydrolysis or aryl-oxygen bond cleavage. Compare with experimental IR spectra (C≡N stretch ~2250 cm1^{-1}) .
  • Molecular Dynamics : Simulate solvation effects in aqueous vs. organic matrices to predict degradation pathways .

Q. How can this compound be functionalized for applications in drug intermediate synthesis?

  • Methodology :

  • Nitrile Conversion : Catalytic hydrogenation (H2_2, Pd/C) yields the primary amine; hydrolysis (H2_2SO4_4, reflux) produces the carboxylic acid.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, aryl boronic acids) modify the aromatic ring. Monitor regioselectivity via LC-MS .

Q. What analytical techniques resolve discrepancies in reported melting points for this compound?

  • Methodology :

  • DSC/TGA : Determine exact melting/thermal decomposition points under controlled heating rates (e.g., 10°C/min in N2_2).
  • Variable-Temperature XRD : Correlate phase transitions with crystallographic changes. Contradictions may stem from polymorphic forms or impurities; recrystallize from multiple solvents (e.g., acetone vs. hexane) .

Safety and Handling

Q. What protocols mitigate risks during large-scale handling of this compound?

  • Methodology :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid nitrile vapor exposure (TLV: 5 ppm).
  • Spill Management : Absorb with vermiculite; neutralize with 10% NaHCO3_3 before disposal.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.